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Lactodifucotetraose linked to BSA

Cat. No.: B1165424
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Description

Significance of Glycans in Biological Recognition and Cellular Processes

Glycans are at the forefront of cellular communication, mediating interactions between cells and their environment. longdom.orglongdom.org Their diverse and complex structures allow for a high degree of specificity in molecular recognition events. longdom.org This is fundamental to a multitude of cellular processes, including:

Cell-Cell Recognition and Adhesion: Glycans on the cell surface are integral to how cells recognize and bind to one another, a process vital for tissue formation and organ development. longdom.orglongdom.org

Immune Response: The immune system relies heavily on glycan recognition to distinguish between self and non-self, and to mount appropriate responses against pathogens. longdom.orgnews-medical.net Glycan structures on the surface of viruses and bacteria can be targeted by the immune system. longdom.org

Signal Transduction: The interaction of cell surface glycans with signaling molecules can trigger intracellular cascades that regulate cellular activities. longdom.orgnih.govnih.gov

Pathogen-Host Interactions: Many pathogens initiate infections by binding to specific glycan structures on the surface of host cells. nih.govfrontiersin.org

The study of these intricate carbohydrate structures and their functions, known as glycomics, is a rapidly advancing field with significant implications for understanding health and disease. longdom.org Aberrant glycosylation patterns have been linked to various diseases, including cancer and diabetes. longdom.org

Overview of Human Milk Oligosaccharides (HMOs) and Lactodifucotetraose (B164709) (LDFT)

Human milk is a complex and dynamic fluid, rich in nutrients and bioactive components that support infant growth and development. Among these, Human Milk Oligosaccharides (HMOs) are a major constituent, ranking as the third most abundant solid component after lactose (B1674315) and lipids. nih.govwikipedia.orgmommysmilkresearch.org Unlike the primary nutrients, HMOs are largely indigestible by the infant, yet they play a crucial role in shaping the infant's gut microbiota and immune system. wikipedia.org There are over 200 structurally distinct HMOs, which can be broadly categorized as neutral, fucosylated, and sialylated. wikipedia.orgmdpi.com

Lactodifucotetraose (LDFT) is a prominent fucosylated neutral HMO. mdpi.com It is a tetrasaccharide, meaning it is composed of four sugar units. medchemexpress.com

The basic structure of LDFT consists of a lactose core (galactose linked to glucose) to which two fucose molecules are attached. medchemexpress.comelicityl-oligotech.com The precise arrangement of these fucose residues gives rise to different structural isomers. The structure is chemically defined as Fucα1-2Galβ1-4(Fucα1-3)Glc. elicityl-oligotech.com

The complexity of HMO structures, including LDFT, arises from the various ways the five basic monosaccharide building blocks (glucose, galactose, N-acetylglucosamine, fucose, and sialic acid) can be linked together. mommysmilkresearch.orgnih.gov This structural diversity is a key factor in their wide range of biological activities. researchgate.net The specific enzymes present in a mother, such as fucosyltransferases, determine the types and amounts of fucosylated HMOs, including LDFT, in her milk. wikipedia.org

Structural Details of Lactodifucotetraose (LDFT)
ComponentDescription
Core StructureLactose (Galactose β1-4 Glucose)
Additional MonosaccharidesTwo L-Fucose units
Chemical FormulaC24H42O19
Key Linkagesα1-2 and α1-3 fucosyl linkages

Fucosylation, the addition of fucose to oligosaccharides, is a critical modification that significantly expands the functional diversity of glycans. nih.govresearchgate.net Fucosylated oligosaccharides are involved in a wide range of biological processes:

Immunity and Inflammation: Core fucosylation of antibodies can modulate their activity. oup.com

Pathogen Binding: Many pathogens use fucose-binding proteins (lectins) to attach to host cells. nih.govfrontiersin.org Fucosylated HMOs can act as decoys, preventing this binding. frontiersin.org

Development: Fucosylated structures are important in fertilization, embryonic development, and neural development, including processes related to learning and memory. nih.govfrontiersin.orgoup.com

Cancer Biology: Altered expression of fucosylated antigens, such as the Lewis antigens, is often associated with cancer and can be used as a biomarker. nih.govfrontiersin.orgoup.com

The presence of fucose in a wide variety of glycoproteins and glycolipids underscores its importance in mammalian physiology and pathophysiology. oup.com

Role of Carrier Proteins in Glycoconjugate Design

In immunology, some molecules, particularly small ones like oligosaccharides, are not very effective at eliciting an immune response on their own. To overcome this, they are often chemically linked to a larger carrier protein. nih.govnih.gov This process, known as conjugation, creates a glycoconjugate that can induce a more robust and long-lasting immune response. nih.gov

The carrier protein provides T-cell epitopes, which are recognized by T-helper cells. nih.govmdpi.com This T-cell help is crucial for activating B-cells to produce high-affinity antibodies against the carbohydrate antigen and for developing immunological memory. nih.govmdpi.com

Bovine Serum Albumin (BSA) is a protein derived from cows and is widely used in biochemical applications. medchemexpress.comyeasenbio.com It is a popular choice as a carrier protein in research for several reasons:

Immunogenicity: BSA is a large and complex protein, making it effective at stimulating an immune response. aatbio.com

Stability and Solubility: It is a very stable and soluble protein, which facilitates its use in various experimental settings. aatbio.com

Availability of Conjugation Sites: BSA has numerous sites, such as amino and carboxyl groups, that can be used for covalent attachment of other molecules. aatbio.comcellmosaic.com

Well-Characterized: Its structure and properties have been extensively studied, providing a solid foundation for its use in research. nih.govacs.org

BSA's structural similarity to human serum albumin (HSA) also makes it a relevant model for studying the transport and delivery of various substances in the bloodstream. nih.gov

BSA is a single polypeptide chain of 583 amino acids with a molecular weight of approximately 66.4 kDa. medchemexpress.comnih.gov Its structure is primarily alpha-helical and contains numerous functional groups available for conjugation. medchemexpress.com These include the primary amine groups of lysine (B10760008) residues and the carboxylic acid groups of aspartic and glutamic acid residues. cellmosaic.com The presence of these reactive sites allows for the covalent linkage of haptens, such as LDFT, through various chemical methods. aatbio.comcellmosaic.com The tertiary structure of BSA can be influenced by conjugation, potentially exposing or concealing certain amino acid residues. nih.gov

Key Properties of Bovine Serum Albumin (BSA) for Conjugation
PropertyDescription
Molecular WeightApproximately 66.4 kDa
Amino Acid Residues583
Primary Conjugation SitesAmine groups (Lysine), Carboxyl groups (Aspartic acid, Glutamic acid)
StructurePrimarily alpha-helical, globular protein
Isoelectric PointApproximately 4.7

Bovine Serum Albumin (BSA) as a Model Carrier Protein in Research

Purity and Preparation Methods of BSA for Research Applications

The utility of Bovine Serum Albumin (BSA) as a carrier protein in glycoconjugate research is contingent on its purity. Commercial BSA preparations can contain contaminants, including other proteins and even sugar molecules, as well as high molecular weight aggregates that can interfere with conjugation reactions and subsequent biological assays. researchgate.net Therefore, rigorous purification of BSA is a critical prerequisite for the synthesis of reliable glycoconjugate probes.

Several chromatographic techniques are employed to achieve the high purity required for bioconjugation.

Gel Filtration Chromatography: This method, also known as size-exclusion chromatography, is effective for separating BSA monomers from aggregates and other high molecular weight derivatives. researchgate.netaatbio.com Resins like HW-55S have been shown to be particularly effective in yielding monomeric BSA free from sugar contaminants. researchgate.net

Affinity Chromatography: This technique utilizes the specific binding of BSA to an immobilized ligand. For instance, immunoaffinity chromatography, using anti-BSA antibodies coupled to a support matrix like CNBr-activated sepharose, can achieve purities of up to 98%. nih.gov This method is highly specific and can effectively isolate BSA from complex mixtures. researchgate.netnih.gov

Ion-Exchange Chromatography: This method separates proteins based on their net charge and can be used to remove protein impurities from BSA preparations. researchgate.net

Ultrafiltration: Following conjugation, ultrafiltration is a useful method to remove unreacted small molecules, such as the carbohydrate being conjugated. By using a membrane with a specific molecular weight cutoff, the larger protein conjugate is retained while smaller, unbound molecules are filtered out. cellmosaic.com

The choice of purification method depends on the specific requirements of the downstream application. For conjugation experiments, it is crucial to start with a BSA preparation that is monomeric and free of interfering substances to ensure reproducible and accurate results. researchgate.netnih.gov

Purity Requirements for BSA in Conjugation

Requirement Rationale
High Purity (e.g., >90-99%) To ensure that the conjugation reaction is specific to BSA and not to contaminating proteins. cellmosaic.cominterchim.fr
Monomeric Form Aggregates can lead to inconsistent conjugation ratios and may cause solubility issues or non-specific interactions in biological assays. researchgate.net
Absence of Sugar Contaminants To prevent interference with the analysis of the conjugated glycan. researchgate.net
Free of Thiols (for specific chemistries) If using maleimide-based conjugation chemistry, the absence of reducing agents like DTT is essential. interchim.frcellmosaic.com

Rationale for Developing Lactodifucotetraose-BSA Conjugates for Academic Inquiry

Lactodifucotetraose (LDFT) is a complex tetrasaccharide found in human milk. emjreviews.com As a human milk oligosaccharide (HMO), LDFT is not primarily a nutritional component for the infant but rather plays a significant role in shaping the infant's developing immune system and protecting against pathogens. sciencepublishinggroup.comnih.govnih.govnih.gov Research has shown that LDFT can modulate immune responses, for instance, by attenuating platelet function and the release of inflammatory cytokines. cellmosaic.com Furthermore, HMOs can act as soluble "decoys," mimicking the carbohydrate structures on the surface of host cells that pathogens bind to. nih.govyoutube.com By binding to pathogens, HMOs can prevent them from attaching to and infecting intestinal cells. sciencepublishinggroup.com

The conjugation of LDFT to a carrier protein like BSA creates a powerful tool—a neoglycoconjugate—to investigate these biological activities in a controlled and systematic manner. The BSA protein provides a scaffold that allows for the multivalent presentation of LDFT, which can enhance its binding affinity to cellular receptors and pathogens. nih.gov This multivalent presentation is crucial for studying weak carbohydrate-protein interactions that are often biologically significant. researchgate.net

Research Objectives for LDFT-BSA Conjugate Studies

The development of LDFT-BSA conjugates is driven by several key research objectives aimed at elucidating the biological roles of this important human milk oligosaccharide.

To Investigate Pathogen-Host Interactions: A primary objective is to use LDFT-BSA to study the binding of pathogens to host cells. By immobilizing LDFT-BSA on surfaces, such as in an ELISA plate or on a biosensor, researchers can identify which bacteria or viruses recognize and bind to this specific glycan structure. sciencepublishinggroup.comnih.gov This can help in understanding the mechanisms of infection and in the development of anti-adhesive therapies.

To Elucidate Immune System Modulation: LDFT-BSA conjugates are used to explore how LDFT interacts with and modulates the activity of immune cells. emjreviews.comnih.gov These studies can involve examining the effects of the conjugate on cytokine production, immune cell proliferation, and the activation of specific signaling pathways. mdpi.com

To Identify and Characterize LDFT-Binding Proteins: By using LDFT-BSA as a probe, researchers can identify and characterize lectins (carbohydrate-binding proteins) on the surface of immune cells or pathogens that specifically recognize LDFT. nih.gov This is fundamental to understanding the molecular basis of LDFT's biological functions.

To Develop Diagnostic Tools: LDFT-BSA conjugates can be used as capture agents in diagnostic assays, such as ELISA, to detect the presence of antibodies against LDFT or to detect pathogens that bind to this glycan. abcam.comyoutube.comyoutube.com

Scope of Investigations into LDFT-BSA Properties and Applications

The investigations into the properties and applications of LDFT-BSA conjugates are broad and interdisciplinary, spanning glycobiology, immunology, and microbiology.

Biochemical and Biophysical Characterization: The initial scope involves the synthesis and thorough characterization of the LDFT-BSA conjugate itself. This includes determining the ratio of LDFT to BSA molecules and confirming the structural integrity of both the carbohydrate and the protein components. nih.gov

In Vitro Binding Assays: A significant area of investigation involves using LDFT-BSA in various in vitro binding assays. This includes solid-phase assays like ELISA and glycoarrays, where the conjugate is immobilized to study its interaction with proteins, antibodies, or whole cells. nih.govnih.gov Surface plasmon resonance (SPR) can also be used to quantify the binding affinity and kinetics of these interactions in real-time. nih.gov

Cell-Based Functional Assays: The scope extends to cell-based assays to determine the functional consequences of LDFT-BSA binding. This can involve treating immune cells with the conjugate and measuring changes in cell behavior, such as cytokine secretion, proliferation, or differentiation. mdpi.comfrontiersin.orgaacrjournals.org

Microbiological Adhesion Studies: LDFT-BSA conjugates are employed to study the adhesion of various microorganisms to this specific glycan. These studies help to identify pathogens that can be inhibited by LDFT and provide a basis for developing anti-infective strategies. sciencepublishinggroup.com

Research Applications of LDFT-BSA Conjugates

Application Description Relevant Findings
Enzyme-Linked Immunosorbent Assay (ELISA) LDFT-BSA can be coated onto microtiter plates to act as a capture agent for detecting antibodies or proteins that bind to LDFT. nih.govabcam.comnih.gov Can be used to screen for pathogen lectins or host anti-glycan antibodies. sciencepublishinggroup.com
Glycoarray Technology LDFT-BSA can be spotted onto a microarray surface to create a glycoarray for high-throughput screening of carbohydrate-protein interactions. researchgate.net Allows for the rapid profiling of the binding specificity of lectins, antibodies, and pathogens.
Pathogen Binding Inhibition Assays The ability of soluble LDFT-BSA to inhibit the binding of pathogens to host cells or other surfaces can be quantified. sciencepublishinggroup.comyoutube.com Demonstrates the potential of LDFT as an anti-adhesive agent against specific pathogens. sciencepublishinggroup.com
Immune Cell Stimulation Studies The effect of LDFT-BSA on immune cell function, such as cytokine release or cell proliferation, can be measured. nih.govnih.gov Can reveal the immunomodulatory properties of LDFT and its potential therapeutic applications. cellmosaic.comemjreviews.com
Surface Plasmon Resonance (SPR) Used to study the kinetics and affinity of the interaction between LDFT-BSA and its binding partners in real-time. nih.gov Provides quantitative data on the strength and stability of the interaction.

Properties

Molecular Formula

C23H38NO19Na

Synonyms

Fucα1-2Galβ1-4(Fucα1-3)Glc

Origin of Product

United States

Synthetic Strategies and Optimization for Lactodifucotetraose Bsa Conjugation

Chemoenzymatic Synthesis of Lactodifucotetraose (B164709) Precursors

The construction of complex oligosaccharides such as Lactodifucotetraose (LDFT) for bioconjugation is most effectively achieved through a chemoenzymatic approach. nih.govtaylorandfrancis.com This strategy synergistically combines the precision of enzymatic catalysis for creating specific glycosidic bonds with the versatility of chemical synthesis for installing functionalities not found in nature. The general methodology involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated upon by specific enzymes to build the final, complex glycan. taylorandfrancis.comgbiosciences.com This avoids the extensive use of protecting and deprotecting groups required in purely chemical synthesis, thereby improving efficiency and yield. nih.gov

Enzymatic Approaches for Oligosaccharide Elongation

The assembly of the LDFT structure relies heavily on the regio- and stereospecificity of enzymes, primarily glycosyltransferases (GTs) and, in some strategies, glycoside hydrolases (GHs) operating in a transglycosylation mode. nih.gov LDFT is a tetrasaccharide built upon a lactose (B1674315) core, which is elongated with two fucose units. The synthesis typically starts with a lactose or lacto-N-tetraose (LNT) acceptor.

Key enzymes in this process are fucosyltransferases, which catalyze the transfer of an L-fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-Fuc), to the acceptor oligosaccharide. nih.gov The formation of the specific α1,3 and α1,4 linkages found in different fucosylated HMOs is directed by the use of specific α1,3/4-fucosyltransferases. nih.gov For instance, enzymes derived from sources like Helicobacter pylori are often used due to their broad substrate tolerance and high efficiency. nih.gov

Alternatively, certain α-L-fucosidases from the GH29 glycoside hydrolase family can be employed for transfucosylation. cdnsciencepub.comnih.gov In this approach, a fucosyl donor like 3-fucosyllactose (B594375) (3FL) is used. The enzyme first forms a fucosyl-enzyme intermediate, which can then be intercepted by the acceptor (e.g., LNT) to form the elongated fucosylated product. nih.govresearchgate.net Protein engineering and optimization of reaction conditions such as pH and temperature are critical to favor the transglycosylation reaction over simple hydrolysis. researchgate.net

Enzyme ClassFunctionTypical Source OrganismReference
Glycosyltransferases (GTs) Catalyze transfer of fucose from GDP-Fuc to an acceptor.Helicobacter pylori nih.gov
Glycoside Hydrolases (GHs) Catalyze transfucosylation using a fucosyl-donor.Bifidobacterium, Streptomyces sp. cdnsciencepub.comresearchgate.net

Chemical Modifications for Reactive Handle Introduction

To conjugate the synthesized LDFT to a protein like BSA, the oligosaccharide must be functionalized with a "reactive handle"—a chemical group that can participate in a specific covalent bond-forming reaction. frontiersin.orgcreative-proteomics.com This modification is a critical step in the chemoenzymatic strategy. The handle is typically introduced at the anomeric (reducing) end of the oligosaccharide. peptide.com

A common strategy involves synthesizing the oligosaccharide with a linker terminating in a functional group that is stable during the enzymatic elongation steps but can be activated for conjugation. Examples include:

Allyl Glycosides : An allyl group is introduced at the anomeric position. After the oligosaccharide is fully assembled, the terminal double bond of the allyl group can be cleaved via ozonolysis to generate a reactive aldehyde. This aldehyde is an ideal functional group for subsequent reductive amination with the amine groups on a protein. researchgate.net

Azide-Terminated Linkers : An azido (B1232118) group can be introduced via a linker at the anomeric position. nih.gov The azide (B81097) is biologically orthogonal and can be specifically reacted with an alkyne-modified protein via copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), providing a highly efficient and specific conjugation method. nih.govresearchgate.net

Thiol Linkers : Introduction of a thiol group allows for conjugation to maleimide-activated proteins. thermofisher.com

The choice of linker and reactive handle depends on the desired conjugation chemistry and must be compatible with all preceding synthesis steps. peptide.com

Bioconjugation Methodologies for LDFT to BSA

Once a reactive LDFT precursor is synthesized, it is covalently attached to BSA. BSA is a common carrier protein due to its stability and the presence of numerous primary amine groups (from lysine (B10760008) residues) that serve as conjugation targets. The two most prevalent methods for this conjugation are reductive amination and carbodiimide-mediated coupling.

Reductive Amination Protocols

Reductive amination is a widely used method for conjugating a carbohydrate with a free reducing end (or one modified to contain an aldehyde) to a protein. frontiersin.org The process involves two main steps:

Schiff Base Formation : The aldehyde group on the LDFT precursor reacts with a primary amine on a BSA lysine residue to form an imine, also known as a Schiff base. This reaction is reversible and pH-dependent. nih.gov

Reduction : The resulting imine is then reduced to a stable secondary amine linkage using a mild reducing agent that is selective for the imine and does not reduce the aldehyde, such as sodium cyanoborohydride (NaBH₃CN). nih.gov

This method directly links the oligosaccharide to the protein, resulting in a stable conjugate. frontiersin.org

The efficiency of reductive amination is highly dependent on the reaction conditions, and optimization is crucial for achieving a high degree of conjugation without denaturing the protein. nih.govcdnsciencepub.com Key parameters include:

pH : The formation of the Schiff base is favored at a slightly alkaline pH. Studies have shown that the optimal pH for coupling is around 9.0, which facilitates the deprotonation of the lysine ε-amino groups, making them more nucleophilic. cdnsciencepub.com

Temperature : Increasing the reaction temperature can significantly accelerate the coupling rate. Temperatures around 37-56°C are commonly used. nih.govnih.gov For example, raising the temperature from 37°C to 50°C can dramatically shorten the reaction time required for complete derivatization. cdnsciencepub.com

Buffer : The choice of buffer is critical. Borate (B1201080) buffers have been shown to significantly enhance the rate of conjugation compared to phosphate (B84403) buffers. cdnsciencepub.comthermofisher.com Borate ions are thought to complex with the sugar's hydroxyl groups, which may increase the concentration of the open-chain aldehyde form that is necessary for the reaction. cdnsciencepub.com

Time : Reaction times can range from several hours to several days, depending on the other parameters. Under optimized conditions (e.g., borate buffer, pH 9.0, 50°C), complete derivatization of BSA can be achieved in approximately 24 hours. nih.govcdnsciencepub.com

Table of Optimized Reductive Amination Conditions for Lactose-BSA Conjugation

Buffer pH Temperature (°C) Result Reference
Phosphate 8.0 37 Slow rate; ~50 hours for 50% derivatization cdnsciencepub.com
Borate 8.0 37 7-fold rate increase vs. phosphate cdnsciencepub.com
Borate 9.0 50 ~20-fold rate increase; complete derivatization in 24 hours nih.govcdnsciencepub.com

Carbodiimide (B86325) Chemistry (e.g., EDC/NHS) for Carboxyl-Amine Linkages

An alternative to reductive amination is the use of carbodiimide chemistry. This method is suitable when the LDFT precursor has been modified to contain a carboxyl group. The most common water-soluble carbodiimide used in bioconjugation is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). peptide.com

The reaction proceeds by activating the carboxyl group on the LDFT-linker with EDC to form a highly reactive O-acylisourea intermediate. gbiosciences.com This intermediate can then react with a primary amine on BSA to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solution and prone to hydrolysis, which regenerates the carboxyl group and lowers the conjugation efficiency. gbiosciences.com

To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction. gbiosciences.com The procedure becomes a two-step process:

Activation : EDC reacts with the LDFT-carboxyl group in the presence of NHS to form a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH of 4.5-6.5. thermofisher.com

Conjugation : The pH of the reaction mixture is then raised to 7.2-8.0, and the NHS-activated LDFT is reacted with BSA. The primary amines on BSA attack the NHS ester, displacing the NHS group to form a stable amide bond. thermofisher.com

This two-step approach provides higher efficiency and better control over the conjugation reaction. thermofisher.com

Table of Typical Reaction Components for EDC/NHS Conjugation

Step Reagent Typical Buffer pH Purpose Reference
Activation EDC, NHS (or Sulfo-NHS) MES 4.5 - 6.5 Forms a stable amine-reactive NHS ester from a carboxyl group. thermofisher.com
Conjugation Amine-containing protein (BSA) PBS or Borate 7.2 - 8.0 Reaction of the NHS ester with protein amines to form a stable amide bond. thermofisher.com

| Quenching | Hydroxylamine, Tris, or 2-Mercaptoethanol | N/A | N/A | Deactivates unreacted crosslinkers. | gbiosciences.com |

Thiol-Maleimide Ligation Strategies

Thiol-maleimide ligation is a widely employed chemoselective strategy for conjugating biomolecules, including the attachment of glycans like Lactodifucotetraose (LDFT) to proteins such as Bovine Serum Albumin (BSA). This method relies on the reaction between a thiol (sulfhydryl) group and a maleimide (B117702) moiety to form a stable thioether bond. biosyn.com

The process typically involves the introduction of a thiol group onto one of the molecules (either the glycan or the protein) and a maleimide group onto the other. For instance, the protein's cysteine residues naturally possess thiol groups. lumiprobe.com However, these are often involved in disulfide bridges that stabilize the protein's structure. lumiprobe.com Therefore, a reduction step using reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) is often necessary to free up the thiol groups for conjugation. lumiprobe.comtocris.com It is crucial to perform this reaction in a degassed buffer at a pH between 7 and 7.5 to prevent the re-oxidation of thiols into disulfide bonds. lumiprobe.comtocris.com

Conversely, the maleimide group can be introduced onto the LDFT molecule through a suitable linker. The maleimide-activated glycan then readily reacts with the free thiols on the BSA. biosyn.com The reaction is highly selective for thiols under these pH conditions, minimizing side reactions with other amino acid residues. lumiprobe.com

A significant advantage of this method is its efficiency and the stability of the resulting thioether linkage under physiological conditions. biosyn.com However, a potential limitation is the possibility of retro-Michael additions, which could lead to the dissociation of the conjugate. nih.gov The number of available cysteine residues on the protein can also limit the degree of glycan loading. nih.gov

ReagentFunctionKey Considerations
Maleimide Reacts with thiol groups to form a stable thioether bond. biosyn.comHighly selective for thiols at pH 7-7.5. tocris.com
TCEP or DTT Reduces disulfide bonds in proteins to expose free thiol groups. lumiprobe.comtocris.comExcess DTT must be removed before conjugation. tocris.com
Thiol-containing linker Introduces a reactive thiol group onto the glycan.Enables conjugation to maleimide-activated proteins.
Maleimide-containing linker Introduces a reactive maleimide group onto the glycan.Enables conjugation to thiol-containing proteins.

Click Chemistry Approaches (e.g., Azide-Alkyne Cycloaddition)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation, including the synthesis of LDFT-BSA conjugates. glenresearch.com This reaction forms a stable triazole ring from an azide and an alkyne, and it is known for its high efficiency, specificity, and biocompatibility. glenresearch.comthermofisher.com

For LDFT-BSA conjugation, one component (e.g., LDFT) is functionalized with an azide group, while the other (BSA) is modified to contain an alkyne group, or vice versa. The reaction is then carried out in the presence of a copper(I) catalyst, often stabilized by a ligand like tris-(benzyltriazolylmethyl)amine (TBTA) to prevent damage to the protein. glenresearch.com

A significant advancement in this area is the development of copper-free click chemistry, which utilizes strained cycloalkynes like dibenzocyclooctyne (DBCO). lumiprobe.comnih.gov These molecules react readily with azides without the need for a cytotoxic copper catalyst, making this approach highly suitable for applications involving sensitive biological systems. lumiprobe.com

The key steps for this conjugation strategy are:

Functionalization: Introduction of an azide or alkyne group onto LDFT and the corresponding reactive partner onto BSA. This can be achieved using various chemical linkers.

Conjugation: The azide- and alkyne-functionalized molecules are mixed. In CuAAC, a copper(I) source and a stabilizing ligand are added. glenresearch.com In copper-free click chemistry, the reaction proceeds upon mixing the strained alkyne and azide. lumiprobe.com

Purification: The resulting LDFT-BSA conjugate is purified to remove unreacted components and byproducts.

The versatility of click chemistry allows for precise control over the conjugation site and stoichiometry, leading to well-defined and homogenous glycoconjugates. chemrxiv.org

Reaction TypeCatalystKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Copper(I)High efficiency and regioselectivity. glenresearch.com Requires a stabilizing ligand to protect the protein. glenresearch.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) None (Copper-free)Bioorthogonal and avoids copper cytotoxicity. lumiprobe.comnih.gov Utilizes strained alkynes like DBCO. lumiprobe.com

Squarate Linker-Mediated Conjugation

Squaric acid-based chemistry provides another effective method for conjugating carbohydrates to proteins. nih.gov This approach involves a two-step reaction utilizing a dialkyl squarate, such as dimethyl squarate or diethyl squarate. nih.govnih.gov

In the first step, an amine-functionalized LDFT reacts with the dialkyl squarate under neutral conditions. This reaction forms a stable monoamide monoester intermediate. This intermediate is then activated for the second step of the conjugation.

The second step involves the reaction of the squarate-activated LDFT with the amine groups (primarily the ε-amino groups of lysine residues) on the surface of BSA. This reaction is typically carried out under basic conditions (pH ~9) to facilitate the formation of a stable diamide (B1670390) linkage, thus covalently attaching the glycan to the protein. nih.gov

One of the advantages of this method is the commercial availability and stability of dialkyl squarates. nih.govnih.gov Dimethyl squarate is often preferred due to its crystalline nature and good reactivity. nih.gov However, the conjugation conditions, such as the concentration of reactants and the initial hapten-to-carrier ratio, need to be carefully controlled to ensure reproducibility and desired levels of glycan loading. nih.gov

ReagentRole in ConjugationReaction Conditions
Dialkyl Squarate (e.g., Dimethyl Squarate) Acts as a homobifunctional crosslinker. nih.govnih.govStep 1 (activation of glycan): Neutral pH. Step 2 (conjugation to protein): Basic pH (~9). nih.gov
Amine-functionalized LDFT The glycan derivative that reacts with the squarate.The amine group provides the nucleophile for the initial reaction.
Bovine Serum Albumin (BSA) The carrier protein with available lysine residues.The amine groups on lysine residues react with the activated squarate-glycan intermediate.

Other Chemoselective Ligation Reactions

Beyond the aforementioned methods, several other chemoselective ligation reactions can be employed for the synthesis of LDFT-BSA conjugates. These reactions offer a diverse toolkit for chemists to create specific and well-defined glycoconjugates. nih.gov

One such method is reductive amination . This reaction involves the formation of a Schiff base between an aldehyde group on one molecule and an amine group on another, followed by reduction to a stable secondary amine linkage. For LDFT-BSA conjugation, the reducing end of the LDFT can be reacted with the amine groups of lysine residues on BSA in the presence of a reducing agent like sodium cyanoborohydride. The reaction rate can be enhanced by optimizing the pH and temperature, and by the addition of borate ions. researchgate.net

Another strategy is based on the reaction between an aldehyde and an aminooxy group to form a stable oxime linkage. This method is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for biological molecules. academie-sciences.fr

The choice of a particular chemoselective ligation reaction depends on several factors, including the functional groups available on the glycan and protein, the desired stability of the linkage, and the reaction conditions that are compatible with maintaining the integrity of the biomolecules. nih.gov

Ligation ChemistryReactive GroupsResulting LinkageKey Features
Reductive Amination Aldehyde + AmineSecondary AmineRequires a reducing agent. researchgate.net
Oxime Ligation Aldehyde/Ketone + Aminooxy/HydrazineOxime/HydrazoneHighly chemoselective and proceeds under mild conditions. academie-sciences.fr
Thiol-Ene Reaction Thiol + AlkeneThioetherCan be initiated by light or a radical initiator.
Diels-Alder Cycloaddition Diene + DienophileCyclohexeneForms a stable carbon-carbon bond. chemrxiv.org

Impact of Conjugation Parameters on LDFT-BSA Conjugate Properties

The properties of LDFT-BSA conjugates are significantly influenced by the parameters used during their synthesis. Careful control of these parameters is essential to produce conjugates with desired characteristics for specific applications.

Glycan-to-Protein Molar Ratio (Glycan Loading) Control

The glycan-to-protein molar ratio, often referred to as glycan loading, is a critical parameter that dictates the density of LDFT on the BSA carrier. This ratio can be controlled by adjusting the initial molar ratio of the reactive glycan derivative to the protein during the conjugation reaction.

Higher initial concentrations of the activated glycan generally lead to a higher degree of conjugation, resulting in a higher glycan loading on the protein. However, this relationship is not always linear and can be influenced by factors such as the number of available reactive sites on the protein and steric hindrance. For example, as more glycans are attached to the protein, it may become increasingly difficult for additional glycans to access the remaining reactive sites.

The level of glycan loading can have a profound impact on the immunological properties of the conjugate. A higher density of the glycan epitope can enhance the avidity of the conjugate for its target receptors, potentially leading to a stronger immune response. However, excessive loading can sometimes lead to aggregation of the conjugate or mask other important protein epitopes. Therefore, optimizing the glycan loading is crucial for the intended application of the LDFT-BSA conjugate.

Linker Chemistry and Spacer Arm Design Effects on Conjugate Structure

Different linker chemistries result in different types of covalent bonds, each with its own stability and properties. For instance, the thioether bond formed through thiol-maleimide ligation is generally stable, but can be susceptible to retro-Michael addition under certain conditions. nih.gov In contrast, the triazole ring formed via click chemistry is exceptionally stable. thermofisher.com

The length and flexibility of the spacer arm are also important design considerations. beilstein-journals.org A longer, more flexible spacer can project the glycan further away from the protein backbone, making it more accessible for interaction with antibodies or receptors. nih.gov This can be particularly important for large and complex glycans. Conversely, a shorter, more rigid spacer may be desirable in situations where precise control over the orientation of the glycan is required. The hydrophilicity of the spacer can also impact the solubility and aggregation properties of the final conjugate. nih.gov

Site-Specific Conjugation Considerations

The creation of well-defined glycoconjugates, such as Lactodifucotetraose-BSA, where the glycan is attached to a specific site on the protein, is crucial for understanding its biological function and for the development of targeted immunological and diagnostic tools. Site-specific conjugation ensures homogeneity of the final product, with a precise glycan-to-protein ratio and a defined orientation of the carbohydrate epitope. This is in contrast to random conjugation methods that can result in a heterogeneous mixture of products with varying properties. Both chemical and enzymatic strategies have been developed to achieve this level of control.

Chemical Strategies for Site-Specific Conjugation

Chemical methods for site-specific protein modification often rely on the unique reactivity of certain amino acid residues.

One of the most widely used targets for site-specific conjugation on Bovine Serum Albumin (BSA) is the free thiol group of the Cysteine-34 (Cys34) residue. nih.gov This residue's unique reactivity allows for selective modification with thiol-reactive reagents, such as maleimides, to form a stable thioether bond. This approach has been successfully used to conjugate functional polymers to BSA. nih.gov

Another approach involves the use of bifunctional linkers. For instance, an oligosaccharide can be derivatized with an amine-containing linker, which is then reacted with a squarate derivative in a two-step process to conjugate it to a protein carrier. springernature.comnih.gov While this method targets amine groups, careful control of reaction conditions can favor conjugation at more accessible or reactive sites, offering a degree of selectivity. Similarly, dicarboxylic acid linkers can be employed to connect an amino-functionalized oligosaccharide to the amino groups of a carrier protein. nih.govcreative-biolabs.com

Chemoselective ligation reactions, such as the formation of an oxime linkage, provide another powerful tool for site-specific conjugation. google.com This reaction occurs between a carbonyl group (aldehyde or ketone) on one molecule and an aminooxy group on another, forming a stable oxime bond. google.com This can be achieved by introducing a carbonyl group onto the Lactodifucotetraose and an aminooxy functionality onto the BSA, or vice-versa, at specific locations.

The table below summarizes various chemical strategies for site-specific or selective conjugation.

Table 1: Chemical Strategies for Site-Specific Protein Conjugation

Method Target Residue/Group Linkage Formed Key Features
Maleimide Chemistry Cysteine (e.g., Cys34 in BSA) Thioether Highly selective for free thiol groups. nih.gov
Squaric Acid Chemistry Amine (e.g., Lysine) Squarate-based linkage Two-step process allowing for controlled conjugation. springernature.comnih.gov
Dicarboxylic Acid Linkers Amine (e.g., Lysine) Amide Utilizes bifunctional linkers to connect the glycan and protein. nih.govcreative-biolabs.com
Oxime Ligation Carbonyl/Aminooxy Oxime Highly chemoselective reaction. google.com

Enzymatic and Chemoenzymatic Strategies

Enzymatic methods offer unparalleled specificity for glycan conjugation. mdpi.com These approaches leverage the natural activity of enzymes to create specific linkages at defined positions on a protein.

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule, which can be a protein. mdpi.com By using a specific glycosyltransferase, it is possible to attach Lactodifucotetraose to a specific amino acid residue, often asparagine in the form of an N-linked glycan, provided the appropriate recognition sequence is present on the protein. acs.org Advances in protein engineering have even allowed for the development of engineered glycosyltransferases with altered substrate specificities to create novel glycoconjugates. acs.orgtib.eu

Endoglycosidases, which normally cleave glycans from glycoproteins, can be engineered to run in reverse, a process known as transglycosylation. researchgate.net This allows for the transfer of a pre-assembled oligosaccharide, like Lactodifucotetraose, onto a protein that has been pre-treated to present a suitable acceptor site.

Chemoenzymatic strategies combine the precision of enzymatic reactions with the flexibility of chemical synthesis. For example, a protein can be chemically modified to introduce a specific tag or handle. This handle can then be recognized by an enzyme for the site-specific attachment of a glycan. nih.gov This approach allows for the glycosylation of proteins that may not be natural substrates for glycosylating enzymes.

The table below outlines key enzymatic and chemoenzymatic approaches for site-specific conjugation.

Table 2: Enzymatic and Chemoenzymatic Conjugation Strategies

Method Enzyme Class Mechanism Key Features
Glycosyltransferase-Mediate d Glycosyltransferases Transfers a sugar from a donor to a protein acceptor. mdpi.com Highly specific for both the glycan and the protein acceptor site. acs.org
Transglycosylation Endoglycosidases (engineered) Transfers a pre-formed oligosaccharide to a protein. researchgate.net Allows for the conjugation of complex glycans. researchgate.net
Chemoenzymatic Ligation Various (e.g., Sortase A) An enzyme recognizes a specific, often chemically introduced, tag on the protein for glycan attachment. Combines chemical flexibility with enzymatic specificity. nih.gov

Advanced Characterization and Structural Elucidation of Lactodifucotetraose Bsa Conjugates

Spectroscopic Techniques for Conjugate Validation

Spectroscopic methods are indispensable for the initial validation of the LDFT-BSA conjugate, providing evidence of covalent bond formation and information on the concentration and structural integrity of the protein component.

UV-Visible Spectroscopy for Protein Concentration and Conjugation Confirmation

UV-Visible spectroscopy is a straightforward and widely used method to determine protein concentration and confirm the formation of a conjugate. nih.gov Proteins like BSA exhibit a characteristic absorbance maximum at approximately 280 nm due to the presence of aromatic amino acid residues, primarily tryptophan and tyrosine. nih.govresearchgate.net

The concentration of unconjugated BSA can be accurately determined by measuring the absorbance at 280 nm and applying the Beer-Lambert law, using the known molar extinction coefficient of BSA. Upon conjugation with Lactodifucotetraose (B164709), which itself has negligible absorbance in this region, the protein backbone remains the primary chromophore. However, the conjugation process can lead to subtle changes in the protein's tertiary structure, which may alter the microenvironment of the aromatic residues. researchgate.net This can result in a slight shift in the absorption maximum (wavelength shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). researchgate.net By comparing the spectrum of the purified conjugate to that of the native BSA, these changes can be observed, providing initial evidence of successful conjugation. While these spectral changes confirm modification, the absorbance at 280 nm is still primarily used to provide a reliable estimation of the total protein concentration in the conjugate solution. nih.govresearchgate.net

Table 1: Hypothetical UV-Vis Absorption Data for LDFT-BSA Conjugation

Sampleλmax (nm)Absorbance at 280 nmCalculated Protein Concentration (mg/mL)Observations
Native BSA2790.661.0Baseline reading.
LDFT-BSA Conjugate (unpurified)2800.64~0.97Slight hypochromic effect and minor shift, indicating interaction/conjugation.
LDFT-BSA Conjugate (purified)2800.610.92Confirms successful conjugation and allows for concentration determination of the final product.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the context of LDFT-BSA characterization, it is used to verify the formation of the covalent bond linking the glycan to the protein. The specific linkage chemistry dictates the spectral changes observed. A common method for conjugation is reductive amination, which forms a secondary amine linkage between the reducing end of the sugar and a primary amine (e.g., the epsilon-amino group of a lysine (B10760008) residue) on the protein.

The IR spectrum of the LDFT-BSA conjugate will be a composite of the spectra of both the protein and the carbohydrate. Key characteristic peaks for the protein include the Amide I band (~1650 cm⁻¹) arising from C=O stretching and the Amide II band (~1540 cm⁻¹) from N-H bending and C-N stretching. Lactodifucotetraose will show strong, broad absorptions in the 1000-1200 cm⁻¹ region (C-O stretching) and a broad O-H stretching band around 3300 cm⁻¹.

The most critical evidence of conjugation comes from the appearance of new peaks or the disappearance of reactant peaks. For instance, if a squarate linker is used, characteristic C=O and C=C stretching frequencies of the squarate moiety would appear in the conjugate's spectrum. Analysis of the differential spectrum (conjugate minus reactants) can help to highlight these changes, confirming the formation of the new covalent linkage.

Table 2: Expected IR Absorption Bands for LDFT-BSA Conjugate Analysis

Wavenumber (cm⁻¹)Functional GroupComponentSignificance
~3300 (broad)O-H and N-H stretchBSA & LDFTOverlapping peaks from hydroxyl groups on the glycan and amine/hydroxyl groups on the protein.
~2960C-H stretch (aliphatic)BSA & LDFTPresent in both components.
~1655C=O stretch (Amide I)BSAConfirms the protein's secondary structure is largely intact.
~1545N-H bend, C-N stretch (Amide II)BSAConfirms the protein backbone structure.
1200 - 1000C-O stretch, C-C stretchLDFTCharacteristic "fingerprint" region for carbohydrates. An increase in the intensity of this region relative to the amide bands suggests successful conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Glycan Components (Pre- and Post-Conjugation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailed structural elucidation of oligosaccharides. nih.gov For LDFT-BSA conjugates, NMR is primarily used to confirm the identity and purity of the Lactodifucotetraose before conjugation and to verify its covalent attachment to the protein.

Pre-Conjugation: High-resolution 1D (¹H) and 2D (e.g., COSY, HSQC) NMR analysis is performed on the free Lactodifucotetraose. nih.gov The ¹H NMR spectrum provides a unique fingerprint, with signals from the anomeric protons of the fucose, galactose, and glucose residues appearing in a distinct downfield region (typically 4.5-5.5 ppm). The chemical shifts, coupling constants, and integration of these signals confirm the structure, including the sequence of monosaccharides and their linkage configurations. nih.govnih.gov

Post-Conjugation: Analyzing the full LDFT-BSA conjugate by NMR is challenging due to the large size of the BSA protein, which leads to extensive signal broadening. However, NMR can still provide definitive proof of conjugation. The key indicator is the change in the signals corresponding to the reducing end of the glycan. In its free form, the reducing-end glucose of Lactodifucotetraose exists in an equilibrium of α and β anomers, which typically show two distinct anomeric proton signals. Upon successful conjugation at this position, the ring is opened and a stable, non-reducing linkage is formed. Consequently, these characteristic anomeric signals disappear from the ¹H NMR spectrum of the conjugate, providing unequivocal evidence of covalent attachment at the intended site.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is the cornerstone for characterizing glycoconjugates, providing precise molecular weight information that confirms conjugation and reveals the degree of glycan loading. nih.govnih.gov The heterogeneity of the conjugation reaction, where multiple glycans can attach to a single protein molecule, results in a population of "glycoforms," each with a different number of attached LDFT molecules. MS techniques are essential for resolving and quantifying this distribution. youtube.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large biomolecules like proteins and glycoproteins. nih.govnih.gov In a typical ESI-MS experiment, the LDFT-BSA conjugate is introduced into the mass spectrometer in solution. The process generates a series of multiply charged ions for the intact conjugate. nih.gov The resulting spectrum displays a charge state distribution (e.g., [M+15H]¹⁵⁺, [M+16H]¹⁶⁺, [M+17H]¹⁷⁺, etc.) for each glycoform present in the sample.

Deconvolution algorithms are then used to process this series of peaks, converting the multiple mass-to-charge (m/z) values into a single, accurate molecular mass for the uncharged molecule. The analysis of a conjugate mixture reveals a distribution of masses, with each peak corresponding to a BSA molecule carrying a specific number of LDFT units (e.g., BSA+1LDFT, BSA+2LDFT, etc.). This allows for the determination of the average number of glycans per protein and the range of glycoforms produced. mq.edu.au

Table 3: Illustrative ESI-MS Deconvoluted Data for an LDFT-BSA Conjugate

Species DetectedTheoretical Mass (Da)Observed Mass (Da)Abundance (%)
Unconjugated BSA66,43066,43315
BSA + 1 LDFT67,04667,04925
BSA + 2 LDFT67,66267,66535
BSA + 3 LDFT68,27868,28120
BSA + 4 LDFT68,89468,8985
Note: The mass of Lactodifucotetraose (C₂₄H₄₂O₁₉) is 634.58 Da, but the mass added during conjugation is lower due to the loss of a water molecule (18.02 Da), resulting in a net mass increase of ~616.56 Da per glycan.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful soft ionization technique for the analysis of large, non-volatile molecules like glycoconjugates. acs.orgsigmaaldrich.com It is particularly effective for analyzing complex and heterogeneous mixtures. nih.govacs.org In this method, the LDFT-BSA conjugate is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules. MALDI typically produces singly charged ions ([M+H]⁺), which simplifies the resulting spectrum compared to ESI-MS. acs.org

The mass spectrum of an LDFT-BSA conjugate will show a series of peaks. researchgate.net The peak with the lowest mass corresponds to the unconjugated BSA. Subsequent peaks, separated by the mass of a single LDFT residue (~616.56 Da), represent the different glycoforms (BSA+1LDFT, BSA+2LDFT, etc.). researchgate.net The relative intensity of these peaks reflects the abundance of each glycoform in the sample. This provides a clear visual representation of the conjugation efficiency and the distribution of glycan loading, allowing for the calculation of the average number of glycans per BSA molecule. acs.orgnih.gov

Table 4: Representative MALDI-TOF MS Data for LDFT-BSA Conjugate Analysis

Peak IDObserved m/zAssignmentMass Difference (Da)
166,435Unconjugated BSA-
267,053BSA + 1 LDFT618
367,668BSA + 2 LDFT615
468,285BSA + 3 LDFT617
568,901BSA + 4 LDFT616
The average mass difference corresponds closely to the mass of one LDFT residue minus water.

Mass Photometry (MP) for Molecular Mass Determination and Conjugation Monitoring

Mass photometry (MP) has emerged as a powerful single-molecule technique for the mass determination of macromolecules in solution. nih.govresearchgate.net This method measures the light scattering from individual molecules as they land on a glass surface, allowing for the construction of a mass distribution histogram from thousands of individual molecular measurements. nih.gov

In the context of Lactodifucotetraose-BSA conjugates, MP is invaluable for monitoring the progress of the conjugation reaction and characterizing the final product. The analysis of unconjugated BSA typically reveals a primary peak corresponding to the BSA monomer, and often a smaller peak for the BSA dimer. nih.gov As the conjugation reaction with Lactodifucotetraose proceeds, a shift in the mass distribution to higher molecular weights is observed, indicative of the covalent attachment of the glycan to the protein. nih.govresearchgate.net The resulting peak for the Lactodifucotetraose-BSA conjugate is generally broader than that of the unconjugated BSA, reflecting the heterogeneity of the sample due to a variable number of Lactodifucotetraose molecules being attached to each BSA molecule. nih.gov

The molecular mass of the conjugate can be accurately determined by MP, and these results are often consistent with data obtained from other techniques like Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF-MS) and Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS). nih.gov

Table 1: Representative Mass Photometry Data for a Glyco-BSA Conjugate

SamplePredominant SpeciesAverage Molecular Mass (kDa)Peak Width (Arbitrary Units)
Unconjugated BSAMonomer66.50.00028
Lactose-BSA Conjugate*Conjugated Monomer94.10.00032

*Data is representative for a lactose-BSA conjugate as a proxy for Lactodifucotetraose-BSA. nih.gov

Glycan Release and Profiling by MS/MS

To confirm the identity and integrity of the conjugated glycan, it can be chemically or enzymatically released from the BSA carrier protein. Following release, the glycans are typically profiled using mass spectrometry (MS) techniques, often coupled with tandem MS (MS/MS) for detailed structural elucidation. nih.gov

For O-linked glycans, which is a common linkage strategy for conjugating sugars to proteins, in-gel reductive beta-elimination can be employed directly on protein bands separated by SDS-PAGE. This method allows for the profiling of O-linked glycans from even complex mixtures. The released glycans can then be analyzed by MS to confirm the mass of Lactodifucotetraose.

Further fragmentation of the parent ion in an MS/MS experiment provides detailed structural information, confirming the sequence and linkage of the monosaccharide units within the Lactodifucotetraose molecule. nih.gov This is crucial for ensuring that the glycan structure was not compromised during the conjugation process. Permethylation of the released glycans can enhance ionization efficiency and provide more informative fragmentation patterns in MS/MS analysis. nih.gov

Electrophoretic and Chromatographic Characterization

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Molecular Weight and Purity Assessment

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to assess the molecular weight and purity of the Lactodifucotetraose-BSA conjugate. Under denaturing and reducing conditions, proteins are separated based on their molecular weight.

When analyzing the conjugation reaction, SDS-PAGE can visualize the shift in molecular weight as the Lactodifucotetraose is attached to the BSA. The lane containing the unconjugated BSA will show a distinct band at approximately 66 kDa. graphyonline.com In contrast, the lane with the Lactodifucotetraose-BSA conjugate will exhibit a smear or a series of bands at a higher molecular weight, indicating the successful conjugation and the heterogeneity of the glycan loading. graphyonline.com The intensity of the band corresponding to the unconjugated BSA should decrease as the conjugation reaction proceeds.

Table 2: Representative SDS-PAGE Analysis of a Glyco-BSA Conjugate

LaneSampleApparent Molecular Weight (kDa)Observations
1Molecular Weight Marker-Standard protein ladder
2Unconjugated BSA~66Sharp band
3Lactodifucotetraose-BSA Conjugate>66 (e.g., ~80-100)Broader band or smear, indicating successful conjugation and heterogeneity

Size Exclusion Chromatography (SEC-HPLC/SEC-MALS) for Conjugate Integrity and Size Distribution

Size Exclusion Chromatography (SEC) is a powerful method for separating molecules based on their hydrodynamic radius. researchgate.net When coupled with a Multi-Angle Light Scattering (MALS) detector, it becomes an absolute technique for determining the molar mass of the eluting species, independent of their shape or elution time. researchgate.netfinabio.net

SEC-MALS is a critical tool for characterizing the integrity and size distribution of Lactodifucotetraose-BSA conjugates. wyatt.com The chromatogram will show peaks corresponding to the conjugate, as well as any remaining unconjugated BSA or excess glycan. The MALS detector provides the absolute molecular weight across each peak, allowing for the confirmation of the conjugate's molar mass and an assessment of its polydispersity. finabio.netnih.gov This technique can also identify and quantify any aggregates that may have formed during the conjugation or purification process. researchgate.net By using both UV and refractive index (RI) detectors in conjunction with MALS, it is possible to determine the mass contribution of both the protein and the glycan in the conjugate. amazonaws.com

Table 3: Representative SEC-MALS Data for a Heparin-BSA Conjugate

SampleMolar Ratio (Heparin:BSA)Average Molecular Weight of Conjugate (kDa)
Conjugate 15:179.8
Conjugate 210:189.7
Conjugate 320:1101.2

*Data is representative for a heparin-BSA conjugate as a proxy for Lactodifucotetraose-BSA. finabio.net

Capillary Electrophoresis for Homogeneity Analysis

Capillary electrophoresis (CE) offers high-resolution separation of charged molecules and can be employed to assess the homogeneity of Lactodifucotetraose-BSA conjugates. The separation is based on the charge-to-mass ratio of the analytes.

For a heterogeneous mixture like a glycoconjugate, where the number of attached negatively charged glycans (if applicable after derivatization) can vary, CE can resolve species with different degrees of conjugation. This provides a detailed profile of the conjugate's homogeneity. A narrow, symmetrical peak in the electropherogram would indicate a highly homogeneous product, while a broad or multi-peaked profile would suggest a higher degree of heterogeneity. nih.gov Competitive CE-based immunoassays can also be developed to quantify the concentration of the conjugate. nih.gov

Quantitative Determination of Glycan Loading and Conjugation Efficiency

Determining the average number of Lactodifucotetraose molecules conjugated to each BSA molecule (the glycan loading or molar ratio) is a critical aspect of characterization. Several methods can be employed for this purpose.

Mass spectrometry-based approaches, such as MALDI-TOF or ESI-MS, can be used to determine the molecular weight of the intact conjugate. By subtracting the known molecular weight of the unconjugated BSA, the total mass of the attached glycans can be calculated. Dividing this by the molecular weight of a single Lactodifucotetraose molecule provides the average glycan loading.

SEC-MALS with dual UV and RI detection, as mentioned previously, can also provide a quantitative measure of the protein and glycan content within the conjugate, from which the molar ratio can be calculated. nih.gov

Furthermore, colorimetric assays can be adapted to quantify the glycan content. For example, a phenol-sulfuric acid assay can be used to determine the total carbohydrate concentration in the purified conjugate solution. This, in conjunction with a protein concentration measurement (e.g., by BCA assay), allows for the calculation of the glycan-to-protein ratio.

The conjugation efficiency can be determined by quantifying the amount of unconjugated BSA remaining after the reaction and purification steps, often using SEC-HPLC.

Immunological and Antigenicity Research Applications of Lactodifucotetraose Bsa

Evaluation of Antigenic Properties in Research Systems

The antigenicity of LDFT-BSA, its ability to be specifically recognized by antibodies, is a critical aspect of its use in research. Various biophysical and immunological techniques are employed to characterize and quantify this property.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to assess the antigenicity of LDFT-BSA by detecting and quantifying its binding to specific antibodies. In a typical indirect ELISA setup, microtiter plates are coated with the LDFT-BSA conjugate. Following a blocking step to prevent non-specific binding, the plates are incubated with serial dilutions of serum containing anti-LDFT antibodies. The bound antibodies are then detected using a secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), which catalyzes a colorimetric reaction. The intensity of the color, measured as optical density (O.D.), is proportional to the amount of bound antibody, providing a quantitative measure of the antigen-antibody interaction. nih.govbiomol.com

This assay is crucial for screening antibody production during immunization protocols and for determining the titer of anti-LDFT antibodies in serum samples. thermofisher.comrndsystems.com The results of an ELISA can be used to generate a titration curve, from which the antibody titer—the dilution at which a significant signal is still detected—can be determined.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study the real-time kinetics of antibody-antigen interactions. researchgate.netspringernature.com This method provides detailed information on the association (on-rate) and dissociation (off-rate) of antibodies binding to LDFT-BSA, allowing for a precise determination of the binding affinity. nih.govyoutube.com

In a typical SPR experiment, the LDFT-BSA conjugate is immobilized on the surface of a sensor chip. A solution containing the anti-LDFT antibody is then flowed over the surface, and the binding is monitored by detecting changes in the refractive index at the sensor surface. By analyzing the sensorgram, which plots the response units (RU) over time, the association rate constant (ka) and the dissociation rate constant (kd) can be calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, is then determined from the ratio of kd to ka (KD = kd/ka). nih.gov

Glycan arrays are high-throughput platforms that allow for the simultaneous screening of antibody binding against a large library of different glycan structures. nih.govaxivend.com These arrays are instrumental in defining the fine specificity of anti-LDFT antibodies and assessing potential cross-reactivity. nih.gov

To create a glycan array, a collection of different glycans, including LDFT and structurally related oligosaccharides, are immobilized on a solid support, such as a glass slide. axivend.com The array is then incubated with a fluorescently labeled anti-LDFT antibody or with an unlabeled primary antibody followed by a fluorescently labeled secondary antibody. The binding of the antibody to each glycan spot is detected by measuring the fluorescence intensity. youtube.com This provides a comprehensive profile of the antibody's binding preferences, highlighting its specificity for the LDFT structure. nih.gov

Generation and Characterization of Anti-LDFT Antibodies

The LDFT-BSA conjugate serves as an effective immunogen for the production of antibodies that specifically recognize the LDFT glycan structure. These antibodies are invaluable tools for various research applications.

The generation of polyclonal antibodies against LDFT is typically achieved by immunizing research animals, such as rabbits or mice, with the LDFT-BSA conjugate. The BSA carrier protein provides T-cell epitopes that stimulate a robust immune response against the conjugated LDFT hapten. nih.gov

A typical immunization protocol involves an initial injection of the LDFT-BSA conjugate emulsified in a strong adjuvant, such as Complete Freund's Adjuvant (CFA), to maximize the initial immune response. This is followed by several booster injections at regular intervals (e.g., every 2-4 weeks) with the conjugate in an incomplete adjuvant, like Incomplete Freund's Adjuvant (IFA), to enhance and sustain antibody production. Blood samples are collected periodically to monitor the antibody titer using ELISA.

A critical step after antibody production is the thorough characterization of their specificity. It is essential to confirm that the antibodies bind specifically to the LDFT structure and to determine the extent of any cross-reactivity with other similar glycans. nih.gov This is often accomplished using competitive ELISA or glycan array analysis.

In a competitive ELISA, the binding of the anti-LDFT antibody to plate-bound LDFT-BSA is measured in the presence of various concentrations of free glycans. If a free glycan binds to the antibody, it will inhibit the antibody from binding to the plate, resulting in a decreased signal. The concentration of the free glycan required to cause 50% inhibition (IC50) is a measure of its binding affinity for the antibody. By testing a panel of related glycans, the specificity profile of the antibody can be established.

Monoclonal Antibody Development Strategies for LDFT-BSA Epitopes

The generation of monoclonal antibodies (mAbs) specific for Lactodifucotetraose-BSA (LDFT-BSA) epitopes is a critical step in immunological research, enabling the detailed study of immune responses to this specific glycan. The primary goal is to isolate antibodies that recognize the LDFT glycan moiety, as this is the target antigen. Strategies for developing these mAbs leverage established and advanced technologies.

One foundational technique is the use of phage display libraries. nih.gov This method involves creating a library of bacteriophages that express a vast diversity of antibody fragments, such as single-chain variable fragments (scFv) or fragment antigen-binding (Fab) on their surfaces. nih.gov The library is then subjected to a process of biopanning, where it is exposed to the LDFT-BSA conjugate. Phages displaying antibody fragments that bind to the LDFT epitope are captured, while non-binders are washed away. Through successive rounds of selection and phage propagation, it is possible to enrich and isolate high-affinity binders specific to the target glycan. nih.gov A key challenge in this process is ensuring specificity for the LDFT portion of the conjugate and not the BSA carrier protein itself. This is often addressed through counter-screening against unconjugated BSA.

Another powerful and increasingly utilized strategy is single B cell antibody technology. nih.gov This approach involves immunizing an animal model, such as a mouse, with the LDFT-BSA conjugate to elicit an immune response. Following immunization, B cells are isolated from the animal's spleen or peripheral blood. nih.gov Using techniques like fluorescence-activated cell sorting (FACS), individual B cells that produce antibodies binding to LDFT-BSA can be identified and sorted. nih.gov The immunoglobulin genes encoding the variable heavy (VH) and variable light (VL) chains are then sequenced directly from these single B cells and cloned into expression vectors for recombinant mAb production. nih.gov This method has the distinct advantage of preserving the natural pairing of heavy and light chains, which is crucial for antibody affinity and specificity. nih.gov

Regardless of the method, the development process requires robust screening and characterization. An enzyme-linked immunosorbent assay (ELISA) is a common tool for initial screening, where mAbs are tested for their ability to bind to LDFT-BSA coated on a plate. nih.gov To confirm that the antibodies are specific to the glycan epitope, further assays are performed to test for binding to LDFT conjugated to a different, unrelated carrier protein and a lack of binding to unconjugated BSA. nih.gov

Impact of Carrier Protein on LDFT Immunogenicity in Research Models

In glycoconjugate research, the carrier protein is not merely a passive scaffold but an active and essential component that fundamentally determines the immunogenicity of the attached glycan, or hapten. Lactodifucotetraose (B164709) (LDFT), as a small oligosaccharide, is a T-cell independent antigen and is generally poorly immunogenic on its own. nih.gov By covalently linking LDFT to a large, immunogenic protein like Bovine Serum Albumin (BSA), the conjugate gains the ability to elicit a robust, T-cell dependent immune response. tandfonline.comnih.gov The BSA carrier provides T-cell epitopes, which are processed by antigen-presenting cells (APCs) and presented to helper T cells. nih.govnih.gov This T-cell help is critical for driving B cell activation, proliferation, affinity maturation, and the generation of memory B cells and long-lasting antibody production against the LDFT glycan. nih.govmdpi.com

Comparison with Other Carrier Proteins in Glycoconjugate Research

While BSA is a widely used and effective carrier protein for preclinical and research applications due to its availability and high immunogenicity, several other proteins are utilized in glycoconjugate research and licensed vaccines. tandfonline.comnih.gov The choice of carrier can significantly influence the magnitude and quality of the immune response. tandfonline.com Commonly used carrier proteins include Tetanus Toxoid (TT), Diphtheria Toxoid (DT), and a non-toxic mutant of diphtheria toxin known as Cross-Reactive Material 197 (CRM197). nih.govnih.gov

Each carrier protein possesses a unique set of properties, including its size, number of available conjugation sites (e.g., lysine (B10760008) residues), and its own intrinsic immunogenicity. nih.gov For instance, TT and DT have a long history of safe use in human vaccines and are known to be potent immunogens. nih.gov CRM197 is also widely used and is often preferred as it is a genetically detoxified protein, avoiding the chemical toxoiding process that can sometimes alter protein structure. nih.gov In research models, comparing the immune response to LDFT conjugated to BSA versus these other carriers can provide insights into how different T-cell help signals affect the anti-glycan antibody response. frontiersin.org Concerns such as "carrier-induced epitope suppression," where pre-existing immunity to the carrier protein might dampen the response to the conjugated hapten, are a key consideration in vaccine development and can be studied using different carrier conjugates in animal models. nih.govasm.org

Carrier ProteinTypical SourceKey Characteristics in ResearchCommon Use Case
Bovine Serum Albumin (BSA)Bovine Blood SerumHighly immunogenic in many species, readily available, numerous lysine residues for conjugation. nih.govPreclinical/research immunogen production, immunoassays. nih.gov
Tetanus Toxoid (TT)Clostridium tetaniPotent T-cell help, long history of use in human vaccines, potential for carrier-induced epitope suppression studies. nih.govnih.govLicensed human glycoconjugate vaccines (e.g., against Haemophilus influenzae type b). tandfonline.com
Diphtheria Toxoid (DT)Corynebacterium diphtheriaeStrong immunogen, established safety profile in humans. nih.govLicensed human glycoconjugate vaccines. nih.gov
Cross-Reactive Material 197 (CRM197)Genetically modified C. diphtheriaeNon-toxic single polypeptide, well-defined structure, avoids chemical detoxification. nih.govfrontiersin.orgMajor carrier in licensed pneumococcal and meningococcal conjugate vaccines. tandfonline.com

Influence of Glycan Density on Antigenicity

The antigenicity of a glycoconjugate like LDFT-BSA is profoundly influenced by the glycan density, which refers to the number of LDFT molecules covalently attached to a single BSA molecule. frontiersin.org This parameter, often expressed as a molar ratio of saccharide to protein, is a critical determinant of the conjugate's ability to activate B cells. A primary mechanism of B cell activation requires the cross-linking of B cell receptors (BCRs) on the cell surface. nih.gov

An optimal glycan density allows the LDFT-BSA conjugate to effectively bridge multiple BCRs that are specific for the LDFT epitope. This cross-linking event initiates a signaling cascade within the B cell, leading to its activation, internalization of the conjugate, and processing of the BSA carrier for presentation to T helper cells. nih.gov

Low Glycan Density: If the density is too low, the conjugate may not be able to efficiently cross-link BCRs, resulting in a weak or nonexistent B cell activation and a poor antibody response.

High Glycan Density: Conversely, an excessively high density of glycans can sometimes lead to an over-stimulation or anergy of B cells. It can also potentially mask epitopes on the carrier protein, which could interfere with the recruitment of T-cell help.

Therefore, achieving an optimal glycan density is a key objective in the design of LDFT-BSA conjugates for immunological research. The ideal ratio must be determined empirically for each specific conjugate to ensure maximal antigenicity and the generation of a strong, specific antibody response.

Hypothetical Glycan Density (LDFT:BSA Molar Ratio)Anticipated MechanismExpected Relative Antibody Titer
Low (e.g., 2:1)Insufficient B-cell receptor (BCR) cross-linking.Low
Optimal (e.g., 10:1 - 20:1)Efficient BCR cross-linking leading to robust B-cell activation and T-cell help. nih.govHigh
High (e.g., >30:1)Potential for B-cell anergy or masking of T-cell epitopes on the carrier.Moderate to Low

Role of Carrier Protein Conformation in Immune Recognition

The three-dimensional structure, or conformation, of the carrier protein plays a vital role in the immune recognition of a glycoconjugate. tandfonline.com For BSA to function effectively as a carrier for LDFT, its native conformation is important for presenting the appropriate T-cell epitopes to the immune system. asm.org The process of covalently linking LDFT molecules to BSA, which typically targets surface-accessible amino acid residues like lysine, has the potential to alter the protein's tertiary structure. tandfonline.com

Significant changes in conformation could impact how the LDFT-BSA conjugate is taken up and processed by antigen-presenting cells (APCs). asm.org APCs internalize the conjugate and degrade the BSA carrier into smaller peptides. nih.gov Specific peptides, corresponding to T-cell epitopes, are then loaded onto Major Histocompatibility Complex (MHC) class II molecules for presentation to helper T cells. nih.govasm.org If the conjugation chemistry denatures or significantly refolds the BSA, it could destroy or hide critical T-cell epitopes, thereby diminishing the carrier's ability to recruit T-cell help. tandfonline.com This would lead to a weaker antibody response against the LDFT glycan.

Therefore, maintaining the structural integrity of the carrier protein during the conjugation process is a key consideration in the synthesis of glycoconjugates for research. tandfonline.com Analytical techniques such as circular dichroism can be used to assess the conformation of the protein before and after conjugation to ensure that the process has not adversely affected its structure. tandfonline.com The ultimate goal is to present the LDFT hapten on a carrier that retains its potent T-cell-stimulating properties.

Development of Research-Grade Immunoassays for LDFT-Specific Antibody Detection

LDFT-BSA is a critical reagent in the creation of research-grade immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of antibodies that specifically recognize the LDFT structure. Serological diagnostics often rely on the detection of specific immunoglobulins developed against various antigens nih.gov. These assays are fundamental in immunology and epidemiology for assessing immune responses.

The development of a robust immunoassay requires careful optimization of several parameters to ensure high specificity (correctly identifying the target antibody) and sensitivity (detecting even low concentrations of the antibody).

Coating Concentration: The concentration of LDFT-BSA used to coat the microtiter plates is a critical first step. An optimal concentration ensures sufficient binding sites for antibodies without causing steric hindrance or excessive background signal.

Blocking: After coating, plates are treated with a blocking buffer to prevent non-specific binding of antibodies to the plastic surface. Common blocking agents include solutions of BSA itself (at a different concentration or from a different source to avoid cross-reactivity), non-fat milk powder, or goat serum nih.gov.

Antibody Dilution: The concentration of the sample (e.g., human serum or milk) must be optimized. This often involves creating a titration or serial dilution of the sample to find a range where the antibody response is linear and measurable nih.gov.

Washing Steps: Thorough washing between steps with a buffer, often containing a mild detergent like Tween-20, is crucial to remove unbound reagents and reduce background signal, thereby increasing the signal-to-noise ratio nih.gov.

The table below illustrates typical parameters that are optimized during the development of an LDFT-BSA based ELISA.

ParameterVariable RangePurpose
LDFT-BSA Coating Conc. 0.1 - 10 µg/mLMaximize specific antibody capture
Blocking Buffer 1-5% BSA, 1-5% Non-fat milkMinimize non-specific binding
Sample Dilution 1:10 - 1:10,000Find optimal antibody concentration range
Incubation Time 1 - 12 hoursAchieve binding equilibrium
Incubation Temperature 4°C, Room Temp, 37°COptimize binding kinetics

In quantitative immunoassays, a reliable standard or calibrator is essential for determining the concentration of the target analyte. While LDFT-BSA itself is the antigen, purified monoclonal or polyclonal antibodies specific to LDFT can be quantified using LDFT-BSA-coated plates. In this setup, a known concentration of the purified anti-LDFT antibody is used to generate a standard curve. The signal generated by unknown samples is then compared to this curve to determine the concentration of anti-LDFT antibodies in those samples.

For protein quantification in general, BSA is a widely accepted standard due to its stability, availability, and well-characterized properties nih.govbio-rad.com. This foundational use of BSA as a standard in assays like the Bradford assay lends credibility to its use as a carrier protein in more complex reagents like LDFT-BSA bio-rad.comnih.gov. The neoglycoprotein conjugate provides a stable and reproducible platform for presenting the glycan antigen, which is a prerequisite for a reliable calibrator in a binding assay.

Application in Glycan Array Technology for Glycan-Binding Protein (GBP) Profiling

Glycan array technology has become a vital high-throughput tool for profiling the ligand specificity of Glycan-Binding Proteins (GBPs) biorxiv.orgsinica.edu.tw. These arrays consist of a library of different glycans immobilized on a solid surface, such as a glass slide sinica.edu.tw. By exposing the array to a fluorescently labeled GBP, its specific binding partners among the hundreds of glycans can be identified.

LDFT-BSA conjugates are ideal for this technology. The BSA carrier facilitates the immobilization of the glycan onto various array surfaces nih.gov. Using BSA conjugates can also present glycans in a denser arrangement, which may enhance the detection of lower-affinity binding through increased avidity nih.gov. Neoglycoproteins with controlled glycan valencies can be prepared and immobilized, for example, on fluorescent magnetic beads for use in multiplex assays escholarship.org.

Lectins are a major class of GBPs that exhibit high specificity for particular glycan structures. Glycan arrays featuring LDFT-BSA are used to screen libraries of lectins to identify those that recognize the LDFT structure.

In a typical experiment, the LDFT-BSA conjugate is "spotted" onto an activated microarray slide nih.gov. The array is then incubated with a labeled lectin. After washing away unbound lectin, the array is scanned for fluorescence. A strong signal at the spot corresponding to LDFT-BSA indicates a significant interaction. This approach allows for the rapid screening of numerous lectins simultaneously. For instance, a study might test a panel of plant and animal lectins to see which ones bind to LDFT-BSA, providing insights into their biological functions. Dipstick assays using glycan-BSA conjugates immobilized on gold nanoparticles have also been developed for the simple and rapid detection of specific lectins rsc.org.

The table below shows hypothetical results from screening a panel of lectins against an array that includes LDFT-BSA.

LectinKnown SpecificityBinding to LDFT-BSA (Relative Fluorescence Units)Interpretation
AAL Fucose8500Strong binding, as expected
RCA₁₂₀ Terminal β-Galactose1500Weak/No binding
ConA α-Mannose1200Weak/No binding
UEA-I α(1,2)-Fucose9200Strong binding, as expected
Lectin X Unknown7800Potential novel LDFT-binding lectin

Beyond confirming known interactions, the primary power of glycan array screening is the discovery of new biological interactions. When a GBP with an unknown or poorly characterized glycan preference is screened against an array containing LDFT-BSA, a positive signal can identify LDFT as a novel ligand for that protein. This discovery can open new avenues of research into the protein's function. For example, identifying a novel interaction between a human immune receptor (a GBP) and LDFT could have implications for understanding how human milk oligosaccharides modulate the infant immune system. This high-throughput screening of diverse glycan-binding proteins is a key advantage of the technology sinica.edu.tw.

Investigation of LDFT-BSA as a Molecular Probe

A molecular probe is a molecule used to detect, identify, or quantify other specific molecules. By conjugating LDFT to BSA, the resulting neoglycoprotein becomes a versatile molecular probe for detecting molecules that bind to the LDFT glycan structure.

In the context of immunoassays, LDFT-BSA acts as a capture probe, immobilized on a surface to detect the presence of specific anti-LDFT antibodies in a biological sample. In glycan arrays, it serves as a target probe to discover and characterize GBPs, such as lectins, that recognize it escholarship.org. Furthermore, LDFT-BSA can be labeled (e.g., with a fluorescent dye or biotin) and used as a soluble probe in various assays. For instance, a fluorescently labeled LDFT-BSA probe could be used in flow cytometry to identify and sort cells that express LDFT-binding receptors on their surface. Similarly, neoglycoproteins have been used as soluble probes to evaluate glycan-dependent growth factor signaling in cells biorxiv.org. The multivalent presentation of LDFT on the BSA scaffold enhances avidity, making it a highly sensitive probe for detecting even weak glycan-protein interactions that might be missed if using the free oligosaccharide.

Mechanistic Research and Advanced Studies of Ldft Bsa Interactions

Molecular Recognition Studies of LDFT-BSA with Binding Partners

Understanding how binding partners, such as antibodies and lectins, recognize LDFT-BSA is fundamental to deciphering its biological roles. These studies delve into the specific parts of the molecule that are recognized and the structural underpinnings of these interactions.

Epitope Mapping of LDFT on the Conjugate Surface

Epitope mapping aims to identify the specific three-dimensional sites on the LDFT-BSA conjugate that are recognized by antibodies. While specific epitope mapping data for LDFT-BSA is not extensively published, the process for similar glycan-protein conjugates involves a variety of techniques. High-density peptide arrays, for instance, can be used to map the linear epitopes of the protein carrier, BSA. mdpi.complos.org However, for the glycan component, the epitopes are conformational and depend on the spatial arrangement of the sugar residues.

Structural Basis of Glycan-Antibody/Lectin Recognition

The interaction between glycans and their binding proteins is a cornerstone of many biological processes, from immune surveillance to pathogen adhesion. nih.gov The structural basis for the recognition of fucosylated oligosaccharides, such as LDFT, by antibodies and lectins involves specific hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Fucose-binding lectins, such as the C-type lectin DC-SIGN found on dendritic cells, are known to recognize terminal fucose residues, which are present in LDFT. nih.govmdpi.commdpi.com The binding affinity is often enhanced by the multivalent presentation of the glycan, as is the case with LDFT-BSA. Molecular dynamics simulations of similar fucosylated oligosaccharides, like 2'-Fucosyllactose (2'-FL) and Lewis b antigen, binding to DC-SIGN have shown that specific hydroxyl groups on the fucose and adjacent sugars form a network of hydrogen bonds with amino acid residues in the lectin's binding pocket. mdpi.com It is highly probable that the recognition of LDFT by such lectins follows a similar mechanism, where the two fucose residues of LDFT play a pivotal role in the binding specificity and stability.

Antibody recognition of glycans is also highly specific. The complementarity-determining regions (CDRs) of the antibody form a pocket that accommodates the glycan epitope. The lack of fucose on the N-linked oligosaccharide of human IgG1 has been shown to dramatically improve its binding to the FcγRIIIA receptor on natural killer cells, highlighting the critical role of fucose in modulating antibody-receptor interactions. researchgate.net

Biophysical Analysis of LDFT-BSA Binding Events

Biophysical techniques provide quantitative data on the forces and kinetics of molecular interactions. These methods are crucial for a deeper understanding of the binding events between LDFT-BSA and its partners.

Force Spectroscopy Applications (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a powerful tool for studying biological interactions at the single-molecule level. nih.gov In force spectroscopy mode, an AFM tip functionalized with a binding partner (e.g., a lectin or antibody) is brought into contact with an LDFT-BSA molecule immobilized on a surface. The force required to rupture the bond between the LDFT glycan and its binding partner is then measured. This provides direct insight into the strength of a single glycan-protein interaction.

While specific AFM studies on LDFT-BSA are not prevalent in the literature, the technique has been successfully applied to other glycan-protein systems. These studies can reveal the binding forces, kinetics, and energy landscapes of the interaction. For LDFT-BSA, AFM could be used to compare the binding forces of different lectins or to probe the effect of LDFT density on the avidity of the interaction.

Cellular Interaction Studies (in vitro, non-human cell lines)

To understand the functional consequences of LDFT-BSA recognition, researchers utilize in vitro studies with various cell lines. These experiments can shed light on how LDFT-BSA interacts with immune cells and what downstream signaling pathways may be initiated.

Binding to Immune Cells and Antigen-Presenting Cells

Antigen-presenting cells (APCs), such as dendritic cells (DCs), are critical for initiating immune responses. These cells express a variety of pattern recognition receptors, including C-type lectins, that recognize glycan structures. Studies using fucosylated BSA (fuc-BSA) have demonstrated binding to a mannose/fucose-specific membrane lectin on human dendritic cells. nih.gov This binding was shown to be of high affinity and led to the endocytosis of the neoglycoprotein. nih.gov

It is expected that LDFT-BSA would also bind to APCs, likely through fucose-specific lectins like DC-SIGN. The multivalent presentation of LDFT on the BSA carrier protein would likely lead to strong avidity, promoting receptor clustering and subsequent cellular uptake. The interaction of fucosylated oligosaccharides with APCs can modulate immune responses, for instance by influencing cytokine production. nih.gov For example, the related human milk oligosaccharide Lacto-N-fucopentaose III has been shown to have immunomodulatory activity on human macrophages. mdpi.com Therefore, investigating the binding of LDFT-BSA to non-human APC cell lines (e.g., murine bone marrow-derived dendritic cells) would be a key step in understanding its potential as an immunomodulator.

Modulation of Cellular Responses in Research Models (e.g., inflammation, cell signaling)

The conjugation of Lactodifucotetraose (B164709) (LDFT) to bovine serum albumin (BSA) creates a neoglycoprotein used in research to investigate the biological roles of this specific human milk oligosaccharide (HMO). In various research models, this conjugate is instrumental in studying how LDFT modulates cellular pathways, particularly those related to inflammation and cell signaling.

Studies on the unconjugated form of LDFT have demonstrated its capacity to influence inflammatory processes. For instance, purified LDFT has been shown to significantly inhibit the thrombin-induced release of the pro-inflammatory proteins RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and soluble CD40 Ligand (sCD40L) from human platelets. nih.gov It also impeded platelet adhesion to collagen and aggregation induced by ADP or collagen, suggesting a role in modulating hemostasis and suppressing platelet-driven inflammation. nih.gov The potential for LDFT to reduce inflammation is a key area of investigation. researchgate.net

When conjugated to a carrier protein like BSA, LDFT can be used in a variety of in vitro assays, such as ELISA, flow cytometry, and Western blotting, to probe its interactions and cellular effects. cellsignal.comcellsignal.com BSA itself, while often used as a blocking agent or a carrier, can influence cellular processes. youtube.com Studies have shown that BSA can induce inflammatory responses in a dose-dependent manner in cell lines like BV-2 microglia and can affect processes like chondrogenic differentiation. nih.govplos.org Therefore, appropriate controls using unconjugated BSA are critical in these experiments to distinguish the effects of the glycan moiety from those of the protein carrier. The BSA conjugate allows for the presentation of LDFT in a multivalent format, which can enhance binding to cell surface receptors and amplify downstream signaling events compared to the free oligosaccharide.

Research using LDFT-BSA aims to elucidate the specific receptors and signaling cascades affected by LDFT. By exposing immune cells, intestinal epithelial cells, or other relevant cell types to the conjugate, researchers can measure changes in cytokine production, the phosphorylation status of signaling proteins, and the expression of genes involved in inflammatory and immune responses.

Table 1: Reported Effects of Lactodifucotetraose (LDFT) in Cellular Models

Cellular ModelStimulusObserved Effect of LDFTReference
Isolated Human PlateletsThrombinSignificant inhibition of RANTES and sCD40L release nih.gov
Isolated Human PlateletsADP or CollagenInhibition of platelet aggregation nih.gov
Isolated Human PlateletsCollagen-coated surfaceInhibition of platelet adhesion nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational techniques are increasingly vital for understanding the structural and dynamic properties of complex biomolecules like LDFT-BSA. colab.wsglycopedia.eu Molecular dynamics (MD) simulations and other modeling approaches provide atomic-level insights that complement experimental data, helping to rationalize the behavior of the conjugate and its interactions with biological systems. colab.wsglycopedia.eu These computational tools are essential for exploring the conformational landscape of the LDFT-BSA conjugate and simulating its binding to target proteins. glycopedia.eu

Predicting Conjugate Conformation and Glycan Exposure

The biological activity of the LDFT-BSA conjugate is highly dependent on its three-dimensional structure, specifically the conformation and accessibility of the LDFT glycans on the BSA surface. Computational modeling is employed to predict these structural features.

The process begins with the known structures of BSA and LDFT. The conjugation of LDFT to BSA typically occurs at reactive amino acid residues, such as lysine (B10760008), through a linker molecule. The properties of this linker, including its length and flexibility, are critical parameters in the model. Structural analyses of BSA conjugated with other polysaccharides, like dextran, have indicated that the glycan chains can cover the protein surface without causing major disruptions to the protein's native conformation. nih.gov

Simulating Glycan-Protein Binding Events

Molecular dynamics simulations are a powerful tool for studying the specific binding events between the LDFT portion of the conjugate and its target proteins, such as lectins or other glycan-binding proteins on a cell surface. colab.wsglycopedia.eu These simulations can elucidate the binding mechanism, affinity, and specificity at an atomic level. nih.gov

In a typical simulation, a model of the LDFT-BSA conjugate (derived from the conformational predictions described above) is placed in a simulated physiological environment along with the target receptor protein. The simulation then calculates the trajectories of all atoms over time, governed by a physics-based force field. colab.ws By analyzing these trajectories, researchers can observe how the LDFT glycan approaches and docks into the binding site of the receptor. nih.gov

These simulations can identify the key amino acid residues in the receptor that form hydrogen bonds, van der Waals interactions, or other non-covalent bonds with the sugar rings of LDFT. mdpi.com This provides a detailed map of the binding interface. Furthermore, MD simulations can calculate the binding free energy, offering a theoretical prediction of the binding affinity (KD) that can be compared with experimental values obtained from techniques like surface plasmon resonance or isothermal titration calorimetry. mdpi.com The simulations can also reveal how the BSA carrier might sterically hinder or, in some cases, favorably orient the LDFT for binding. researchgate.netnih.gov

Table 2: Key Parameters and Potential Insights from MD Simulations of LDFT-BSA Binding

Simulation Parameter/AnalysisPurpose and Potential InsightsReference
Force Field (e.g., CHARMM, GLYCAM)Accurately represents the physics of atomic interactions for proteins and carbohydrates. The choice of force field is critical for obtaining meaningful results. colab.ws
Root Mean Square Deviation (RMSD)Measures the stability of the protein and the glycan-protein complex throughout the simulation. nih.gov
Interaction Energy CalculationQuantifies the strength of non-covalent interactions (e.g., electrostatic, van der Waals) between the LDFT glycan and the receptor's binding site. mdpi.com
Binding Free Energy (e.g., MM/PBSA, MM/GBSA)Provides a theoretical estimation of the binding affinity (ΔG) and the dissociation constant (KD) for the LDFT-receptor interaction. mdpi.com
Hydrogen Bond AnalysisIdentifies the specific hydrogen bonds formed between the LDFT molecule and the receptor, revealing key determinants of binding specificity. mdpi.com
Conformational AnalysisReveals changes in the conformation of both the LDFT glycan and the receptor protein upon binding. researchgate.net

Future Directions and Emerging Avenues in Lactodifucotetraose Bsa Research

Development of LDFT-BSA Conjugates with Defined Glycan Valency and Site Specificity for Enhanced Research Utility

A significant frontier in LDFT-BSA research lies in the creation of conjugates with precisely controlled characteristics. Traditional conjugation methods often result in a heterogeneous mixture of molecules with varying numbers of LDFT glycans attached to random locations on the BSA protein. This heterogeneity can complicate the interpretation of experimental results. nih.govnih.gov The future is moving towards the synthesis of homogeneous LDFT-BSA conjugates, where the number of glycans per protein (valency) and their specific attachment points are exactly defined.

Chemoenzymatic synthesis approaches are at the forefront of this effort. nih.govnih.govacs.orgrsc.org These methods combine the precision of enzymatic reactions with the versatility of chemical synthesis. For instance, glycosyltransferases, enzymes that build glycan chains with high specificity, can be used to construct the LDFT oligosaccharide. nih.govnih.govsigmaaldrich.com This can then be attached to a protein at a specific site. One strategy involves engineering a unique glycosylation site into the protein sequence, providing a specific handle for glycan attachment. nih.govtandfonline.com Another approach utilizes chemical linkers that react with specific amino acid residues on the protein, such as squaric acid chemistry which targets lysine (B10760008) residues. springernature.comnih.gov By controlling the reaction conditions and the ratio of reactants, a more defined glycan loading can be achieved. nih.gov

The development of LDFT-BSA with defined valency and site-specificity will be instrumental for several reasons. It will allow for a more accurate correlation between the density of LDFT on a surface and its binding affinity to lectins or antibodies. nih.gov Furthermore, presenting LDFT in a controlled orientation will help to dissect the specific structural features of the glycan that are critical for recognition.

Table 1: Methods for Controlled Glycan-Protein Conjugation

MethodDescriptionAdvantagesKey Compound Classes
Site-Directed Mutagenesis and Enzymatic Glycosylation Introduction of a specific amino acid sequence (sequon) into the protein that is recognized by a glycosyltransferase for glycan attachment. nih.govtandfonline.comnih.govHigh site-specificity, resulting in a homogeneous product. nih.govGlycosyltransferases, Engineered Proteins, Nucleotide Sugars
Chemoenzymatic Synthesis A combination of chemical synthesis to create modified glycans or proteins and enzymatic reactions to form the final conjugate. nih.govnih.govacs.orgrsc.orgfrontiersin.orgHigh regio- and stereoselectivity, avoids extensive use of protecting groups. sigmaaldrich.comGlycosyltransferases, Glycosidases, Synthetic Glycan Precursors
Click Chemistry Use of bioorthogonal chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to link a glycan and a protein that have been functionalized with the corresponding reactive groups.High efficiency and specificity under mild, aqueous conditions.Azide- and Alkyne-modified Glycans and Proteins
Squaric Acid Chemistry A two-step process where an amine-containing linker on the oligosaccharide reacts with a squarate derivative, which then reacts with amine groups (e.g., lysine) on the protein. springernature.comnih.govSimple and efficient method for creating glycoconjugates with reproducible hapten-protein ratios. springernature.comSquaric Acid Diethyl Ester, Amine-functionalized Glycans

Integration of LDFT-BSA with Glycoproteomics and Glycomics Technologies

The fields of glycoproteomics and glycomics, which aim to comprehensively study the body's full complement of glycans and glycoproteins, will greatly benefit from the availability of well-defined LDFT-BSA conjugates. longdom.org These conjugates can serve as valuable standards and probes in mass spectrometry-based analytical platforms. For example, LDFT-BSA can be used to optimize and validate methods for the enrichment and analysis of specific glycan structures from complex biological samples.

Furthermore, LDFT-BSA can be employed in glycan microarrays to study the binding specificity of lectins, antibodies, and other glycan-binding proteins. rsc.orgresearchgate.net By immobilizing LDFT-BSA onto a microarray surface, researchers can screen for interactions with a wide range of biological molecules, providing insights into the recognition of the lactodifucotetraose (B164709) structure. researchgate.net This information is crucial for understanding the biological roles of this important human milk oligosaccharide.

Application in Advanced Imaging Techniques for Glycan Research

Visualizing the localization and dynamics of glycans in living systems is a major challenge in glycobiology. Fluorescently labeled LDFT-BSA conjugates offer a powerful tool to address this challenge. By attaching a fluorescent dye to the BSA protein, researchers can track the movement and interactions of LDFT-BSA in real-time using advanced microscopy techniques such as confocal fluorescence microscopy and fluorescence lifetime imaging microscopy (FLIM). nih.govresearchgate.netnih.govhycultbiotech.comnih.govthermofisher.com

These imaging studies can reveal how cells interact with and internalize LDFT, providing clues about its potential mechanisms of action. For instance, researchers could investigate whether specific cell types preferentially bind to LDFT-BSA and explore the intracellular pathways that are involved in its uptake. This knowledge is essential for understanding the physiological functions of human milk oligosaccharides.

Exploration of LDFT-BSA as a Tool in Synthetic Glycobiology

Synthetic glycobiology is an emerging field that aims to engineer novel glycosylation pathways and create designer glycoconjugates with tailored functions. nih.gov LDFT-BSA can serve as a valuable molecular tool in this endeavor. For example, it can be used as a substrate or an inhibitor to characterize newly discovered or engineered glycosyltransferases and glycosidases. acs.org

Moreover, the principles learned from the synthesis and application of LDFT-BSA can inform the design of more complex and functional glycoconjugates. By understanding how to control the presentation of LDFT on a protein scaffold, researchers can begin to create multivalent structures that mimic the complex arrangements of glycans on cell surfaces. These synthetic constructs could have applications in areas ranging from targeted drug delivery to the development of novel biomaterials. The use of modular building blocks in chemoenzymatic synthesis will be particularly important for constructing a variety of complex N-glycans. nih.gov

Role in Understanding Glycan-Mediated Molecular Mimicry in Basic Biology

Molecular mimicry, where a pathogen's surface molecules resemble host structures to evade the immune system, is a key concept in infectious disease and autoimmunity. nih.govlongdom.orgnih.gov Glycans are often involved in this molecular masquerade. nih.gov LDFT-BSA provides a well-defined tool to investigate the role of specific glycan structures in molecular mimicry.

By using LDFT-BSA as an antigen, researchers can study the immune response to this specific human milk oligosaccharide and determine if antibodies generated against it cross-react with glycans found on the surface of pathogens or on host tissues. rupahealth.comyoutube.com Such studies could shed light on the potential for glycan-mediated molecular mimicry to contribute to the development of autoimmune diseases. nih.gov Understanding these mechanisms at a molecular level is a critical step towards developing new strategies to combat infectious diseases and treat autoimmune disorders.

Q & A

Q. What statistical frameworks are recommended for reconciling contradictory glycan occupancy data from mass spectrometry studies?

  • Answer: Apply Bayesian hierarchical modeling to account for instrument sensitivity (e.g., MALDI-TOF vs. ESI-MS) and sample preparation artifacts. Use open-source tools like MaxQuant for label-free quantification with false discovery rate (FDR) correction .

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